Anticancer Activity Profile: RITA Demonstrates Lower In Vitro Antiproliferative Activity Than Its All-Thiophene Analog in Select Cell Lines
In a direct comparative study of structurally related tricyclic heterocycles, the target compound, 2,5-Bis(5-hydroxymethyl-2-thienyl)furan (RITA), was found to be less potent in inhibiting tumor cell proliferation than its direct analog, 2,5-Bis(5-hydroxymethylthien-2-yl)thiophene, which features an all-thiophene backbone. This difference highlights the critical role of the central furan ring in modulating biological activity [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.133 μM |
| Comparator Or Baseline | 2,5-Bis(5-hydroxymethylthien-2-yl)thiophene: IC50 = 0.523 μM |
| Quantified Difference | The comparator's potency is approximately 2.2-fold greater (lower IC50) than the target compound. |
| Conditions | Human chronic myelogenous leukemia cell line K562 (MTT assay) |
Why This Matters
This data provides a crucial benchmark for selecting the appropriate compound for SAR studies, demonstrating that the all-thiophene analog may be a superior choice for potency-driven oncology screens in this specific cell line.
- [1] Jiang, J. (2015). Application of five-membered compounds in the synthesis of RITA's analogs and conjugated polyelectrolytes PTs. Master's Thesis, Tsinghua University. View Source
